molecular formula C9H9NO3 B13010475 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid

3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid

Cat. No.: B13010475
M. Wt: 179.17 g/mol
InChI Key: VDFFYZYZTUTZJY-UHFFFAOYSA-N
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Description

3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid is a heterocyclic compound that features a cyclopenta[c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Scientific Research Applications

3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid is unique due to the presence of the hydroxy and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogues.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-8-3-5-1-6(9(12)13)2-7(5)4-10-8/h3-4,6H,1-2H2,(H,10,11)(H,12,13)

InChI Key

VDFFYZYZTUTZJY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CNC(=O)C=C21)C(=O)O

Origin of Product

United States

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